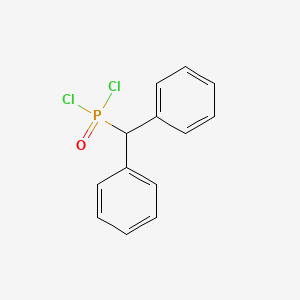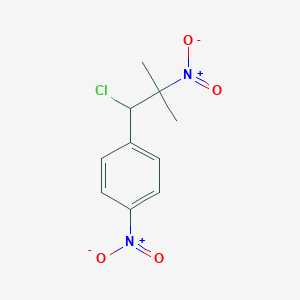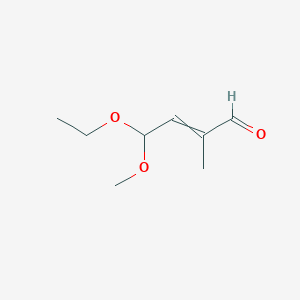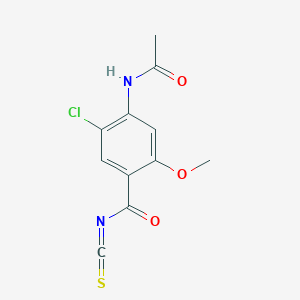methanethione CAS No. 52243-24-0](/img/structure/B14638296.png)
[(Cyclohexylamino)sulfanyl](dimethylamino)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexylamino)sulfanylmethanethione is an organosulfur compound that features both amine and thione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylamino)sulfanylmethanethione typically involves the reaction of cyclohexylamine with a suitable thiocarbonyl compound. One common method is the reaction of cyclohexylamine with carbon disulfide, followed by the addition of dimethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (Cyclohexylamino)sulfanylmethanethione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylamino)sulfanylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Cyclohexylamino)sulfanylmethanethione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (Cyclohexylamino)sulfanylmethanethione involves its interaction with various molecular targets, including enzymes and proteins. The compound’s sulfur and amine groups allow it to form strong bonds with metal ions and other reactive sites in biological molecules. This interaction can inhibit or modify the activity of enzymes, making it useful in medicinal chemistry for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- (Dicyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
- (Cyclohexylamino)sulfanylmethanethione
Uniqueness
(Cyclohexylamino)sulfanylmethanethione is unique due to its specific combination of cyclohexyl and dimethylamino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the synthesis of specialized organic compounds or as a probe in biochemical studies.
Properties
CAS No. |
52243-24-0 |
|---|---|
Molecular Formula |
C9H18N2S2 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
(cyclohexylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H18N2S2/c1-11(2)9(12)13-10-8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
OYLIRXARNKSBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SNC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


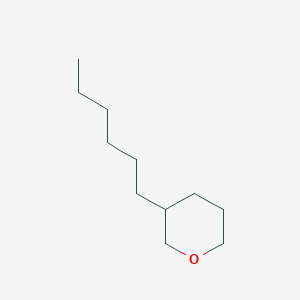
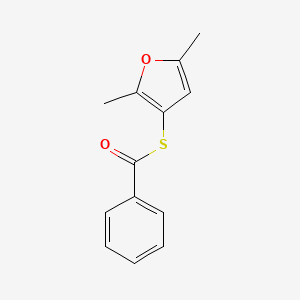
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)
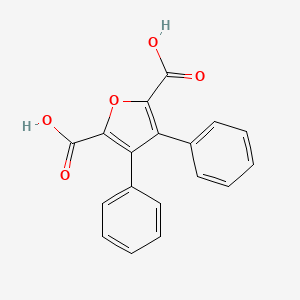
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

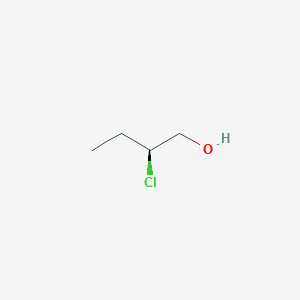

![2-{2-[([1,1'-Biphenyl]-2-yl)oxy]ethoxy}ethyl sulfurochloridoite](/img/structure/B14638238.png)
![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
